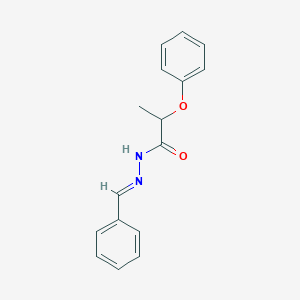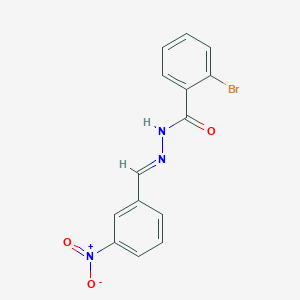![molecular formula C18H17N3O2 B229320 N-[(E)-(2-oxo-1-propylindol-3-ylidene)amino]benzamide](/img/structure/B229320.png)
N-[(E)-(2-oxo-1-propylindol-3-ylidene)amino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(E)-(2-oxo-1-propylindol-3-ylidene)amino]benzamide, also known as K252a, is a natural product that was first isolated from the fermentation broth of Nocardiopsis sp. It has been found to have significant biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. K252a has been widely used in scientific research due to its ability to inhibit protein kinases, which play important roles in cell signaling pathways.
作用機序
N-[(E)-(2-oxo-1-propylindol-3-ylidene)amino]benzamide inhibits protein kinases by binding to their ATP-binding sites. This prevents the kinases from phosphorylating their substrates, which leads to downstream effects on cell signaling pathways. N-[(E)-(2-oxo-1-propylindol-3-ylidene)amino]benzamide has been shown to have high selectivity for certain protein kinases, such as TrkA and TrkB, which makes it a valuable tool for studying these kinases in biological systems.
Biochemical and Physiological Effects:
N-[(E)-(2-oxo-1-propylindol-3-ylidene)amino]benzamide has been found to have a variety of biochemical and physiological effects in different cell types. For example, it has been shown to induce apoptosis in cancer cells, inhibit inflammation in immune cells, and protect neurons from damage in the brain. These effects are likely due to the inhibition of specific protein kinases by N-[(E)-(2-oxo-1-propylindol-3-ylidene)amino]benzamide.
実験室実験の利点と制限
N-[(E)-(2-oxo-1-propylindol-3-ylidene)amino]benzamide has several advantages as a tool for scientific research. It is a natural product, which means that it is relatively easy to obtain and has a low toxicity profile. It also has high selectivity for specific protein kinases, which makes it a valuable tool for studying these kinases in biological systems. However, N-[(E)-(2-oxo-1-propylindol-3-ylidene)amino]benzamide has some limitations as well. It is relatively expensive to synthesize, which can limit its use in large-scale experiments. Additionally, its effects on protein kinases can be complex and difficult to interpret, which can make it challenging to use in certain experimental settings.
将来の方向性
There are several potential future directions for research on N-[(E)-(2-oxo-1-propylindol-3-ylidene)amino]benzamide. One area of interest is the development of new analogs or derivatives of N-[(E)-(2-oxo-1-propylindol-3-ylidene)amino]benzamide that have improved selectivity or potency for specific protein kinases. Another area of interest is the use of N-[(E)-(2-oxo-1-propylindol-3-ylidene)amino]benzamide in combination with other drugs or therapies to enhance their effectiveness. Finally, further studies are needed to fully understand the biological effects of N-[(E)-(2-oxo-1-propylindol-3-ylidene)amino]benzamide and its potential applications in different disease contexts.
合成法
N-[(E)-(2-oxo-1-propylindol-3-ylidene)amino]benzamide can be synthesized through a multi-step process starting from 2-aminobenzamide. The key step involves the condensation of 2-aminobenzamide with 3-acetyl-1-propylindole-2,3-dione to form the intermediate N-(2-oxo-1-propylindol-3-yl)benzamide. This intermediate is then treated with hydroxylamine hydrochloride to form the final product, N-[(E)-(2-oxo-1-propylindol-3-ylidene)amino]benzamide.
科学的研究の応用
N-[(E)-(2-oxo-1-propylindol-3-ylidene)amino]benzamide has been used in a variety of scientific research studies. It has been shown to inhibit various protein kinases, including TrkA, TrkB, TrkC, and c-Kit. These kinases play important roles in cell signaling pathways, and their inhibition by N-[(E)-(2-oxo-1-propylindol-3-ylidene)amino]benzamide can lead to a variety of biological effects.
特性
分子式 |
C18H17N3O2 |
|---|---|
分子量 |
307.3 g/mol |
IUPAC名 |
N-[(E)-(2-oxo-1-propylindol-3-ylidene)amino]benzamide |
InChI |
InChI=1S/C18H17N3O2/c1-2-12-21-15-11-7-6-10-14(15)16(18(21)23)19-20-17(22)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,20,22)/b19-16+ |
InChIキー |
FOVSUKIDLXHZMA-KNTRCKAVSA-N |
異性体SMILES |
CCCN1C2=CC=CC=C2/C(=N\NC(=O)C3=CC=CC=C3)/C1=O |
SMILES |
CCCN1C2=CC=CC=C2C(=NNC(=O)C3=CC=CC=C3)C1=O |
正規SMILES |
CCCN1C2=CC=CC=C2C(=NNC(=O)C3=CC=CC=C3)C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-phenoxypropanehydrazide](/img/structure/B229240.png)

![8,9-dihydroxy-6H-[1]benzofuro[3,2-c]chromen-6-one](/img/structure/B229244.png)
![2,4-dichloro-N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B229245.png)
![3-(benzylsulfanyl)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-ylamine](/img/structure/B229247.png)
![N-cyclopropyl-2-({4-[(4-{[2-(cyclopropylamino)-2-oxoethyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)acetamide](/img/structure/B229250.png)
![2-[2-[(2Z)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B229251.png)
![4-[2-(2-Hydroxybenzoyl)carbohydrazonoyl]phenyl benzoate](/img/structure/B229254.png)



![3-nitro-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B229263.png)